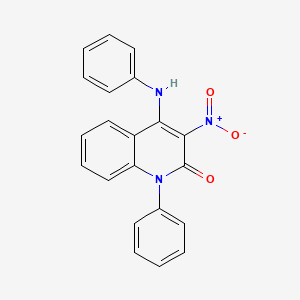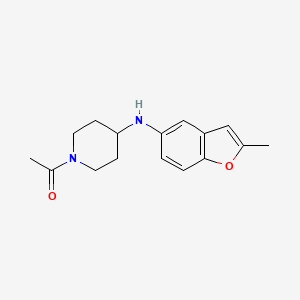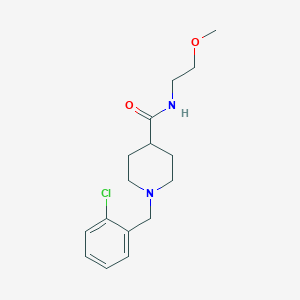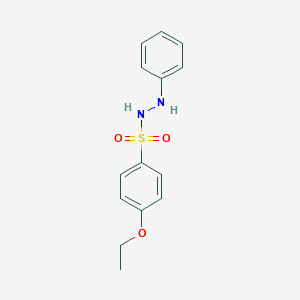
4-anilino-3-nitro-1-phenyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilino-3-nitro-1-phenyl-2(1H)-quinolinone, commonly known as ANQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in cancer research. ANQ is a highly potent and selective inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Mecanismo De Acción
ANQ inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. Topoisomerase II is involved in the unwinding and rewinding of DNA during replication and repair. ANQ binds to the enzyme and prevents it from re-ligating the DNA strand, leading to the formation of a cleaved DNA-topoisomerase II complex. This complex is highly cytotoxic and leads to DNA damage and cell death.
Biochemical and Physiological Effects:
ANQ has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to be effective against multidrug-resistant cancer cells. ANQ has been shown to be non-toxic to normal cells, indicating its potential as a selective anticancer agent. However, further studies are needed to determine the long-term effects of ANQ on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANQ has several advantages for lab experiments, including its high potency and selectivity for topoisomerase II. It has also been shown to be effective against multidrug-resistant cancer cells. However, ANQ has several limitations, including its potential toxicity to normal cells and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for research on ANQ. One potential direction is to investigate its potential as a selective anticancer agent. Another potential direction is to investigate its potential as a chemosensitizer, which could enhance the efficacy of other anticancer agents. Further studies are also needed to determine the long-term effects of ANQ on normal cells and to investigate its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
ANQ can be synthesized using a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This is followed by the reaction of N-acetyl-2-aminobenzoic acid with nitric acid and sulfuric acid to form 4-nitro-2-aminobenzoic acid. The final step involves the reaction of 4-nitro-2-aminobenzoic acid with phenylhydrazine and acetic anhydride to form ANQ.
Aplicaciones Científicas De Investigación
ANQ has been extensively studied for its potential applications in cancer research. It has been shown to be a highly potent and selective inhibitor of topoisomerase II, which is involved in DNA replication and repair. ANQ has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to be effective against multidrug-resistant cancer cells.
Propiedades
IUPAC Name |
4-anilino-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21-20(24(26)27)19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21)16-11-5-2-6-12-16/h1-14,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNQIJNVSRLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid](/img/structure/B5011024.png)
![N-allyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5011031.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5011039.png)


![3-chloro-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzonitrile](/img/structure/B5011053.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)
![2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5011065.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011068.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5011069.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5011077.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5011086.png)